(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride
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Overview
Description
(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H11ClF2O2S. It is a derivative of methanesulfonyl chloride, featuring a cyclopentyl ring substituted with two fluorine atoms and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride typically involves the reaction of (3,3-Difluoro-1-methylcyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(3,3-Difluoro-1-methylcyclopentyl)methanol+Methanesulfonyl chloride→(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone.
Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, primary or secondary amines, and alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Nucleophilic substitution: Sulfonamides, sulfonate esters, or sulfonate salts.
Reduction: Sulfonamides or sulfones.
Oxidation: Sulfonic acids or sulfonate esters.
Scientific Research Applications
(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride is utilized in various scientific research applications, including:
Biology: In the modification of biomolecules for studying protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: As an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The presence of the difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the cyclopentyl and difluoromethyl groups.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of a difluoromethyl group.
(3,3-Difluoro-1-methylcyclopentyl)methanesulfonamide: The corresponding sulfonamide derivative.
Uniqueness
(3,3-Difluoro-1-methylcyclopentyl)methanesulfonyl chloride is unique due to the presence of both the difluoromethyl and cyclopentyl groups, which can impart distinct reactivity and stability compared to other sulfonyl chlorides. This makes it a valuable reagent in synthetic chemistry for introducing sulfonyl groups with specific electronic and steric properties.
Properties
IUPAC Name |
(3,3-difluoro-1-methylcyclopentyl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c1-6(5-13(8,11)12)2-3-7(9,10)4-6/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVERRAYQCQVZKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(F)F)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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